molecular formula C21H20N4O3 B4485224 2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4485224
M. Wt: 376.4 g/mol
InChI Key: VYGZKOZVQPRHHT-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a chemical compound supplied for research purposes. Its fused naphthyridine-pyridone structure is of significant interest in medicinal chemistry and drug discovery, particularly for investigating kinase inhibition and other biological pathways. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound for in vitro biological screening. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-(3-methoxypropyl)-2-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-12-4-9-24-10-6-18-16(20(24)26)13-17-19(23-18)7-11-25(21(17)27)14-15-5-2-3-8-22-15/h2-3,5-8,10-11,13H,4,9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGZKOZVQPRHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of kinase activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s pyrido[4,3-b][1,6]naphthyridine-1,9-dione core is shared with several analogs, but differences in substituents significantly influence properties. Key comparisons include:

Compound Name Substituent (Position 2) Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-Methoxypropyl 2-Pyridylmethyl C23H22N4O3 ~402.4* N/A (hypothetical SAR based on substituents) -
2-Cyclohexyl-8-(2-hydroxyethyl)-pyrido[...]dione Cyclohexyl 2-Hydroxyethyl C19H21N3O3 339.4 Crystallographic stability; moderate hydrophilicity
2-(3-Methoxyazetidine-1-carbonyl)-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridine 6-oxide 3-Methoxyazetidine-1-carbonyl 4-(1-Methyl-1H-pyrazol-4-yl)phenyl C23H23N5O3 ~433.5* Kinase inhibition potential; synthetic oxidation sensitivity
1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine Cyclohexyl (position 1) Tosyl (position 7) C23H29N3O2S ~423.5* Intermediate in hydrogenation reactions; high lipophilicity

*Calculated based on substituents and core structure.

Key Observations:

  • Substituent Hydrophilicity: The 2-hydroxyethyl group in the cyclohexyl analog (C19H21N3O3) enhances water solubility compared to the target compound’s 3-methoxypropyl group, which introduces moderate lipophilicity .
  • Aromatic vs.
  • Synthetic Challenges: The methoxyazetidine-carbonyl substituent (C23H23N5O3) requires oxidation with mCPBA, indicating sensitivity to reactive conditions, whereas the target compound’s methoxypropyl group likely simplifies synthesis .

Biological Activity

The compound 2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol

Biological Activity Overview

Naphthyridine derivatives possess a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under discussion has been evaluated for its potential in various biological assays.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators like p21 and Ki67 .

Table 1: Anticancer Activity of Related Naphthyridine Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
AaptamineH129910.47DNA intercalation
AaptamineA54915.03Apoptosis induction
Compound XHeLa5.00p53-independent pathway

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of naphthyridine derivatives against various bacterial strains. For example, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

Table 2: Antimicrobial Efficacy of Naphthyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound YStaphylococcus aureus32 μg/mL
Compound ZEscherichia coli16 μg/mL

The mechanisms through which these compounds exert their biological effects include:

  • DNA Intercalation : Many naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability.
  • Modulation of Signaling Pathways : These compounds can affect various signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Study on Anticancer Effects : A study conducted on a series of naphthyridine compounds demonstrated that modifications to the pyridine ring significantly enhanced anticancer activity against multiple cancer cell lines. The study highlighted the importance of substituents in determining the efficacy and selectivity of these compounds .
  • Antimicrobial Screening : In a comparative study of several naphthyridine derivatives, the target compound showed moderate activity against Candida albicans, suggesting potential for further development as an antifungal agent .

Q & A

Q. What synthetic methodologies are reported for synthesizing this compound?

The compound can be synthesized via multi-step reactions involving pyridine and naphthyridine precursors. Key steps include:

  • Cyclization reactions using catalysts like PdCl₂ or Pd(p-MeC₆H₄)₃ under controlled temperatures (80–130°C) to form the naphthyridine core .
  • Substitution reactions to introduce the 3-methoxypropyl and 2-pyridylmethyl groups, often employing tert-butyldimethylsilyl (TBS) or benzyl protecting groups to ensure regioselectivity .
  • Recrystallization from solvents like toluene or methanol to purify the final product .

Q. How is the compound characterized structurally?

Standard techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve complex stereochemical ambiguities, particularly for polymorphic forms .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related 1,6-naphthyridine derivatives exhibit:

  • Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of DNA gyrase .
  • Antiviral potential through mechanisms analogous to acridone derivatives, as suggested by computational drug-likeness scores .

Q. What solvents and conditions stabilize this compound during storage?

  • Store in anhydrous solvents like DMSO or DMF under inert gas (N₂/Ar) to prevent hydrolysis of the methoxypropyl group.
  • Avoid prolonged exposure to light, as the pyridylmethyl moiety may undergo photodegradation .

Q. How is the purity of the compound validated?

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Elemental analysis (C, H, N) to confirm stoichiometry within ±0.4% deviation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like P(ONMe₂)₃ to enhance coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C → 130°C in 30 min) .

Q. How to resolve discrepancies in spectroscopic data between experimental and computational models?

  • DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values.
  • Dynamic NMR to assess rotational barriers in the pyridylmethyl group, which may cause signal splitting .

Q. What strategies mitigate byproduct formation during cyclization?

  • Protecting group optimization : Replace TBS with acetyl groups to reduce steric hindrance .
  • Additive screening : Introduce NaHCO₃ or Cs₂CO₃ to neutralize acidic byproducts and shift equilibrium toward the desired product .

Q. How to establish structure-activity relationships (SAR) for antimicrobial activity?

  • Synthesize analogs with variations in:
  • Methoxypropyl chain length (e.g., ethoxy vs. butoxy).
  • Pyridyl substituents (e.g., 3-methyl vs. 3-benzyl).
    • Test against bacterial panels using MIC assays and correlate with logP values to assess hydrophobicity-driven membrane penetration .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • SwissADME : Estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular docking (AutoDock Vina) to simulate binding to targets like DNA gyrase or viral proteases .

Data Contradiction Analysis

Q. Conflicting solubility data in DMSO and water: How to validate?

  • Perform shake-flask experiments with UV-Vis quantification at saturated concentrations.
  • Use Hansen solubility parameters to rationalize discrepancies based on polarity and hydrogen-bonding capacity .

Q. Unexpected cytotoxicity in mammalian cell lines: Mechanistic insights?

  • Conduct ROS assays and mitochondrial membrane potential measurements to distinguish between general toxicity and target-specific effects.
  • Compare with structurally similar naphthyridines lacking the pyridylmethyl group to isolate the toxicophore .

Methodological Resources

  • Synthetic protocols : .
  • Characterization techniques : .
  • Biological evaluation : .
  • Computational modeling : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
Reactant of Route 2
2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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